molecular formula C15H13ClN2O4S B2720283 N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]glycine CAS No. 324771-15-5

N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]glycine

Cat. No. B2720283
CAS RN: 324771-15-5
M. Wt: 352.79
InChI Key: OOJUGXUVNLRMBU-UHFFFAOYSA-N
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Description

N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]glycine, also known as CP-465,022, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CP-465,022 is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a protein that plays a crucial role in regulating the activity of the central nervous system.

Scientific Research Applications

Metal Ion Interactions

N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]glycine and its derivatives have been studied for their interactions with metal ions such as cadmium and zinc. These studies have focused on understanding how such compounds can influence metal-induced amide deprotonation, a process relevant for various biochemical and industrial applications (Gavioli et al., 1991).

Enantioselective Inclusion

Research into compounds structurally similar to N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]glycine has explored their use in enantioselective inclusion processes. For example, the enantioselective inclusion of methyl phenyl sulfoxides by derivatives of phenylglycyl-phenylglycine showcases the potential of these compounds in chiral separation techniques, a crucial aspect of pharmaceutical synthesis (Akazome et al., 2000).

Cytoprotection and NMDA Receptor Inhibition

Derivatives of the compound have been synthesized for studying their cytoprotective effects and inhibition of the N-methyl-D-aspartate (NMDA) receptor, highlighting their potential use in neuroprotection and the study of neurological pathways (Buchstaller et al., 2006).

Analytical Chemistry Applications

In analytical chemistry, the behavior of similar sulfonamide derivatives in municipal sewage treatment plants has been investigated, providing insights into environmental chemistry and the fate of chemical compounds in wastewater treatment processes (Krause & Schöler, 2000).

properties

IUPAC Name

2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c16-12-6-8-13(9-7-12)23(21,22)18-15(17-10-14(19)20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJUGXUVNLRMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NCC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N'-((4-chlorophenyl)sulfonyl)benzimidamido)acetic acid

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